molecular formula C27H30O11 B600669 8-Prenylquercetin CAS No. 143724-75-8

8-Prenylquercetin

Cat. No. B600669
M. Wt: 530.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Prenylquercetin is a natural product found in Ophioglossum petiolatum . It has a molecular formula of C20H18O7 and a molecular weight of 370.4 g/mol . The IUPAC name for 8-Prenylquercetin is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one .


Synthesis Analysis

An efficient synthesis of 8-Prenylquercetin was developed from inexpensive and commercially available rutin in 21% overall yield by 6 steps . This lays the foundation for preparing a sufficient amount for follow-up study .


Molecular Structure Analysis

8-Prenylquercetin contains total 47 bond(s); 29 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 hydroxyl group(s), 4 aromatic hydroxyl(s), and 1 ether(s) (aromatic) . It also contains total 45 atom(s); 18 Hydrogen atom(s), 20 Carbon atom(s), and 7 Oxygen atom(s) .


Chemical Reactions Analysis

The fungus M. hiemalis was proved to be capable of converting prenylquercetins into more polar metabolites . Six novel glucosylated metabolites were obtained and their chemical structures were elucidated by NMR and mass spectrometric analyses .


Physical And Chemical Properties Analysis

8-Prenylquercetin has a molecular weight of 370.4 g/mol, XLogP3-AA of 4.1, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 3, Exact Mass of 370.10525291 g/mol, Monoisotopic Mass of 370.10525291 g/mol, Topological Polar Surface Area of 127 Ų, Heavy Atom Count of 27, and Formal Charge of 0 .

Scientific Research Applications

Antioxidant Properties in the Field of Biochemistry

  • Results/Outcomes : 8-PQ effectively neutralizes free radicals, contributing to cellular health and potentially reducing the risk of chronic diseases .

Anticancer Potential in Oncology

  • Results/Outcomes : 8-PQ suppresses tumor growth and may enhance chemotherapy efficacy .

Anti-Inflammatory Effects in Immunology

  • Results/Outcomes : Reduced inflammation and potential therapeutic applications in inflammatory diseases .

Gastroprotective Effects in Gastroenterology

  • Results/Outcomes : Enhanced mucosal integrity and reduced ulcer formation .

Enhanced Bioavailability in Pharmacology

  • Results/Outcomes : Increased tissue distribution and better drug delivery .

Enzyme Inhibition in Enzymology

  • Results/Outcomes : Potential applications in cosmetics (tyrosinase inhibition) and diabetes management (α-glucosidase inhibition) .

Future Directions

8-Prenylquercetin exhibited potent α-glucosidase and FBPase dual inhibitory activity, which were 75-fold higher than acarbose and comparable with AMP . In addition, 8-Prenylquercetin was able to promote glucose consumption and reduce lipid content . These findings suggest that 8-Prenylquercetin has potential for further study in the treatment of metabolic diseases .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTTWVRMGWQEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123716
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prenylquercetin

CAS RN

143724-75-8
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143724-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
57
Citations
Y Zhang, X Zhang, Z Xiao, X Zhang, H Sun - Fitoterapia, 2022 - Elsevier
… which 8-prenylquercetin … , 8-prenylquercetin was able to promote glucose consumption and reduce lipid content. Besides, an efficient synthesis of the most potent 8-prenylquercetin was …
Number of citations: 4 www.sciencedirect.com
J Terao, R Mukai - Archives of biochemistry and biophysics, 2014 - Elsevier
… A cell culture study found that 8-prenylquercetin accumulated within absorptive cells at higher amounts than non-prenylated quercetin, whereas a lower amount of 8-prenylquercetin …
Number of citations: 60 www.sciencedirect.com
Y Tanaka, H Okuyama, M Nishikawa… - Food Science & …, 2022 - Wiley Online Library
… Additionally, the amount of 8-PN in kidneys, muscles, heart, the brain tissues was higher than that of 8-prenylquercetin under similar feeding conditions (Mukai et al., 2013). Thus, it has …
Number of citations: 4 onlinelibrary.wiley.com
V Brezani, K Smejkal, J Hosek… - Current Medicinal …, 2018 - ingentaconnect.com
Background: Natural phenolics are secondary plant metabolites, which can be divided into several categories with the common structural feature of phenolic hydroxyl. The biological …
Number of citations: 50 www.ingentaconnect.com
LM Ma, F Xu, FC Li, JZ Wang, MY Shang… - Biomedical …, 2016 - Wiley Online Library
… C 20 H 18 O 7 MS 2 [369]: 247.0606; 219.0653; 341.1016; 325.1075 8-Prenylquercetin* … Moreover, M9 was confirmed as 8-prenylquercetin by comparison with the reference substance. …
F Han, Y Xiao, IS Lee - Molecules, 2020 - mdpi.com
… It has been reported that bioactivity enhancement of flavonoids has often been closely associated with nuclear prenylation, as shown in 8-prenylquercetin and 5′-prenylquercetin. It …
Number of citations: 6 www.mdpi.com
J Guo, X Feng, S Zhou, W Yan, D Meng - Industrial Crops and Products, 2016 - Elsevier
… Due to the strong biological effects in all tests and higher amount (126 mg) than the others, 8-prenylquercetin could be applied as a potential candidate agent in food and medicinal …
Number of citations: 16 www.sciencedirect.com
SS Fan, MY Shang, F Xu, GX Liu, YL Li… - Zhongguo Zhong yao za …, 2021 - europepmc.org
… the highest number of isomers(18 compounds), all of which were α-peltatin or its isomers; C_(21)H_(20)O_7 ranked second, with 10 compounds, all of which were 8-prenylquercetin-3-…
Number of citations: 2 europepmc.org
W Li, L Shu, Q Wang, G Li, Y Shan - Chinese Journal of Organic …, 2019 - sioc-journal.cn
… The total synthesis of three prenylflavonoid natural products, 8-prenylquercetin-3-methylether (… Keywords 8-prenylquercetin-3-methyl ether; 8-prenylquercetin-3,7,3',4'-tetramethyl ether; …
Number of citations: 3 sioc-journal.cn
AH Wang, Y Kong, MY Shang, RY You… - Journal of Chinese …, 2015 - cabdirect.org
… podophyllotoxin, desoxypodophyllotoxin, 4′-demethyldesoxypodophyllotoxin, 8-prenylkaemferol, quercetin, kaempferol, 8,2′-diprenylquercetin 3-methylether and 8-prenylquercetin, …
Number of citations: 2 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.